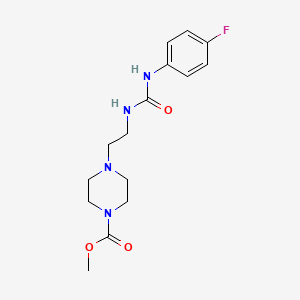

Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate

Description

Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a ureido group and a fluorophenyl group

Properties

IUPAC Name |

methyl 4-[2-[(4-fluorophenyl)carbamoylamino]ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN4O3/c1-23-15(22)20-10-8-19(9-11-20)7-6-17-14(21)18-13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEVMHXMMRRVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for 3 minutes . After the reaction, the solvent is removed under reduced pressure, and the product is purified.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate has been investigated for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a versatile compound in drug design.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of piperazine have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cells. These studies suggest that modifications to the piperazine ring can enhance the anticancer efficacy of the compounds .

Carbonic Anhydrase Inhibition

This compound has been explored as a potential inhibitor of carbonic anhydrases, particularly isoforms IX and XII. The inhibition of these enzymes can be beneficial in treating conditions such as glaucoma and certain types of cancer where carbonic anhydrase activity is upregulated .

Pharmacological Applications

The pharmacological profile of this compound suggests its utility in various therapeutic areas:

Pain Management

Compounds derived from piperazine structures have shown promise as modulators of P2X3 receptors, which are implicated in pain signaling pathways. The ability to modulate these receptors may provide new avenues for developing analgesics .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of piperazine derivatives. Preliminary studies indicate that modifications to the piperazine core can lead to enhanced activity against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that variations in substituents on the piperazine ring significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Fluoro group | Increases binding affinity to targets |

| Ureido linkage | Enhances solubility and bioavailability |

| Ethyl chain | Modulates lipophilicity and permeability |

Case Studies

Several case studies have documented the synthesis and evaluation of piperazine derivatives similar to this compound:

- Case Study 1 : A study on benzenesulfonamide derivatives demonstrated significant inhibition against carbonic anhydrases, suggesting that similar modifications could enhance the activity of this compound against these enzymes .

- Case Study 2 : Research involving hydrazinocarbonyl derivatives indicated promising anticancer properties when tested against multiple cell lines, emphasizing the potential of structural modifications to improve therapeutic outcomes .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological targets, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the ureido group.

4-Fluoroaniline: This compound contains the fluorophenyl group but lacks the piperazine and ureido groups.

Uniqueness

Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate is unique due to the presence of both the ureido and piperazine groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a ureido group and a fluorophenyl group , which are critical for its biological interactions. The synthesis typically involves reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions, often facilitated by microwave irradiation to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group engages in hydrophobic interactions. These interactions can modulate enzyme or receptor activity, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have evaluated the anti-proliferative activity of this compound against various cancer cell lines. Notably, it exhibited significant activity against HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines. The structure-activity relationship (SAR) revealed that modifications in the nitrogen positioning within the piperazine ring significantly influenced the anti-proliferative effects .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | % Cell Viability at 1 μM |

|---|---|---|---|

| 17b | HL60 | 0.86 | 20% |

| 16a | HL60 | 2.37 | 35% |

| 24 | HCT116 | 18 | 49% |

| 10 | HCT116 | 28 | 48% |

This table summarizes the potency of selected derivatives of this compound against cancer cell lines, indicating that compounds with urea moieties generally demonstrated better anti-proliferative activity compared to those with thiourea groups .

Mechanistic Insights

Molecular docking studies have provided insight into the binding interactions between this compound and target proteins such as glutathione S-transferase P1-1 and caspase-3 . These studies suggest that the compound may inhibit these enzymes through specific binding interactions, contributing to its anticancer effects .

Case Studies

- Study on Anti-Proliferative Activity : A study investigated the anti-proliferative effects of various derivatives of this compound on HL60 and HCT116 cell lines. The results indicated that certain modifications led to enhanced efficacy, highlighting the importance of structural optimization in drug design .

- Fragment-Based Drug Discovery : In another study focused on drug discovery against leishmaniasis, fragments containing piperazine moieties were merged to create compounds with improved binding affinities for trypanothione reductase (TR). This approach underscores the versatility of piperazine derivatives in developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-(2-(3-(4-fluorophenyl)ureido)ethyl)piperazine-1-carboxylate?

- Methodology : Multi-step synthesis involving coupling of 1-(4-fluorobenzyl)piperazine with urea derivatives. Key steps include:

- Amide coupling : Use of benzoyl chlorides or isocyanates under anhydrous conditions with DCM as solvent and DIPEA as a base .

- Purification : Preparative HPLC or flash chromatography to isolate the final product, typically yielding 13–50% after optimization .

- Critical parameters : Temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reagents to minimize side reactions.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry of the fluorophenyl and ureido groups (e.g., δ 7.32–7.00 ppm for aromatic protons in CDCl₃) .

- Mass spectrometry : Verify molecular weight (e.g., [M + H]⁺ peaks via ESI-MS) .

- Thermal analysis : Determine stability under normal conditions (melting point range: 81–82°C for analogs) .

- Key properties :

| Property | Value/Description |

|---|---|

| Solubility | DCM, DMF; limited in H₂O |

| LogP | ~2.5 (predicted) |

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

- Case study : Discrepancies in IC₅₀ values (e.g., 1–10 µM for anticancer activity) may arise from assay conditions (cell line specificity, incubation time) or impurities.

- Resolution steps :

- Reproducibility checks : Use standardized protocols (e.g., MTT assays with HeLa cells ).

- Purity validation : HPLC ≥95% purity to exclude confounding effects from byproducts .

- Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How does the 4-fluorophenyl substituent influence target binding kinetics and selectivity?

- Mechanistic insights : Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., tyrosine kinases).

- Experimental approaches :

- Surface plasmon resonance (SPR) : Measure KD values (e.g., 10–100 nM for kinase inhibitors) .

- Molecular docking : Compare binding poses of fluorinated vs. non-fluorinated analogs using crystallographic data (PDB: 3POZ) .

Q. What computational and experimental methods validate the compound’s metabolic stability?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In silico tools : ADMET Predictor™ or SwissADME to estimate half-life and clearance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.